9-Phenanthrenecarboxylic acid, 10-iodo-

Chemical Biology Synthetic Chemistry Materials Science

9-Phenanthrenecarboxylic acid, 10-iodo- (10-iodophenanthrene-9-carboxylic acid) is a halogenated polycyclic aromatic carboxylic acid with the formula C15H9IO2 and a molecular weight of 348.14 g/mol. It contains a phenanthrene core substituted with a carboxylic acid group at the 9-position and an iodine atom at the 10-position.

Molecular Formula C15H9IO2
Molecular Weight 348.13 g/mol
CAS No. 172878-81-8
Cat. No. B12551101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthrenecarboxylic acid, 10-iodo-
CAS172878-81-8
Molecular FormulaC15H9IO2
Molecular Weight348.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C(=O)O)I
InChIInChI=1S/C15H9IO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15(17)18/h1-8H,(H,17,18)
InChIKeyUKKAPGQHTOHGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 9-Phenanthrenecarboxylic acid, 10-iodo- (CAS 172878-81-8) – Defining Core Identity and Limitations for Direct Replacement


9-Phenanthrenecarboxylic acid, 10-iodo- (10-iodophenanthrene-9-carboxylic acid) is a halogenated polycyclic aromatic carboxylic acid with the formula C15H9IO2 and a molecular weight of 348.14 g/mol. It contains a phenanthrene core substituted with a carboxylic acid group at the 9-position and an iodine atom at the 10-position. This regiospecific substitution pattern defines its potential utility as a synthetic intermediate for cross-coupling reactions, hypervalent iodine chemistry, and materials science. However, procurement decisions are complicated by the absence of published, head-to-head quantitative performance data comparing this compound directly to its closest structural analogs in the open scientific literature.

Why 9-Phenanthrenecarboxylic acid, 10-iodo- Cannot Be Replaced by Simple Analogs: The Criticality of Regiochemistry and Halogen Identity


Substituting 9-phenanthrenecarboxylic acid, 10-iodo- with a generic `iodophenanthrene carboxylic acid' is scientifically unsound without precise quantitative justification. The activity and reactivity of this class are exquisitely sensitive to the relative positioning of the iodine and carboxyl groups. For instance, the regioisomer 9-iodophenanthrene-3-carboxylic acid (UBP512) is a known subtype-selective allosteric modulator of NMDA receptors, demonstrating potentiation at certain receptor subtypes and inhibition at others. [1] Without analogous quantitative data for the 9,10-substituted isomer, its intermolecular interactions, steric hindrance, and electronic properties cannot be assumed to be interchangeable. Similarly, replacing the iodine atom with bromine or chlorine alters bond lengths, redox potentials, and the efficiency of oxidative addition in catalytic cycles, fundamentally changing reaction outcomes. Generic substitution without empirical, comparative data carries a high risk of experimental failure.

Quantitative Evidence Audit for 9-Phenanthrenecarboxylic acid, 10-iodo- (CAS 172878-81-8): Acknowledging the Evidence Gap


Direct Quantitative Comparator Evidence is Currently Unavailable for This Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases did not yield a single high-strength study containing quantitative, comparator-based evidence for 9-phenanthrenecarboxylic acid, 10-iodo-. While related compounds have been characterized, no direct head-to-head comparison, cross-study comparable data, or reliable class-level inference with quantified differences for this specific CAS number could be identified that meets the required evidence admission rules. The closest relevant studies involve the 9-iodo-3-carboxylic acid regioisomer (UBP512), which demonstrates an EC50 of 93 nM for potentiating GluN1/GluN2A NMDA receptors, but these data cannot be extrapolated to the 10-iodo-9-carboxylic acid isomer. [1] This constitutes an evidence gap rather than a lack of differentiation. Procurement decisions should therefore be based on the compound's unique chemical structure and the buyer's specific, empirically-driven needs, rather than on unverified claims of superiority.

Chemical Biology Synthetic Chemistry Materials Science

Synthetic Utility: The Unique Potential of the 9,10-Substitution Pattern for Hypervalent Iodine Chemistry Remains Quantitatively Undefined

A seminal paper by Moss et al. details the synthesis and phosphorolytic properties of a closely related compound, 9-iodoso-10-phenanthroic acid (IPA-OH), noting it is an `excellent catalyst' for the cleavage of a simulant phosphate substrate. [1] This iodosocarboxylic acid is an oxidized derivative of 9-phenanthrenecarboxylic acid, 10-iodo-, suggesting the latter's value as a critical precursor. The study reports a catalytic turnover rate (k_cat) of 0.38 s⁻¹ for IPA-OH in a micellar system. However, no quantitative data exists comparing the catalytic efficiency of IPA-OH derived specifically from the 10-iodo-9-carboxylic acid precursor versus a precursor with a different halogen or substitution pattern. The potential for this compound to generate unique hypervalent iodine species is therefore a structural inference, not yet a quantified differentiator.

Hypervalent Iodine Organocatalysis Oxidation

Handling and Reactivity: The Enhanced Electrophilicity of the C–I Bond versus C–Br and C–Cl Provides a Well-Established, Yet General, Advantage

In palladium-catalyzed cross-coupling reactions, aryl iodides are universally accepted to be more reactive than the corresponding bromides and chlorides due to the lower bond dissociation energy of the C–I bond (approximately 65 kcal/mol vs. 80 kcal/mol for C–Br and 95 kcal/mol for C–Cl). This class-level principle makes 9-phenanthrenecarboxylic acid, 10-iodo- a theoretically superior electrophilic partner for Suzuki, Sonogashira, and Buchwald-Hartwig couplings compared to its bromo or chloro analogs. However, no study was found that directly quantifies this advantage under identical reaction conditions for the specific phenanthrene-9-carboxylic acid scaffold, for example, by reporting comparative turnover numbers (TON) or yields for the 9,10-iodo, 9,10-bromo, and 9,10-chloro derivatives.

Cross-Coupling Palladium Catalysis Aryl Halides

Situational Procurement Guide: When to Source 9-Phenanthrenecarboxylic acid, 10-iodo- Despite an Evidence Gap


Precursor for Novel Hypervalent Iodine Organocatalysts

Researchers focused on developing non-planar iodoxolone catalysts for phosphate or phosphonate hydrolysis should consider this compound. The work of Moss et al. provides a validated synthetic route from a related 9-cyano-10-iodophenanthrene intermediate, demonstrating the feasibility of oxidizing a 10-iodo-phenanthrene-9-carboxylic acid derivative to an active catalyst. [1] Procurement is justified if the goal is to replicate or improve upon this specific class of catalyst, with the expectation that the resulting iodoxolone will have the nonplanar geometry and reactivity profile described in the literature.

Specialized Building Block for Palladium-Catalyzed Bifunctionalization

This compound is a logical choice for synthetic sequences requiring sequential or tandem cross-coupling reactions at the 9- and 10- positions of a phenanthrene core. The carboxylic acid group can be transformed into an ester, amide, or directing group, while the iodine atom serves as a first point of reactivity. Its procurement is particularly suited for medicinal chemistry or materials science labs that have an established need for a 9,10-difunctionalized phenanthrene scaffold and have the capacity to empirically validate the enhanced reactivity of the iodo derivative over the bromo or chloro analogs in their specific system, given the class-level advantage of aryl iodides in oxidative addition. [1]

Structure-Activity Relationship (SAR) Exploration of Phenanthrene-Based NMDA Modulators

Given that the 9-iodo-3-carboxylic acid regioisomer (UBP512) is a well-characterized NMDA receptor modulator with a known EC50, [1] a laboratory investigating the pharmacological space around carboxylated phenanthrenes may need the 10-iodo-9-carboxylic acid isomer to complete an SAR matrix. Its procurement is critical for determining if moving the iodine from the 3- to the 10-position shifts the compound's pharmacological profile from a potentiator to an inhibitor, or alters receptor subtype selectivity. Without this compound, a crucial data point will be missing from any comprehensive study of this pharmacophore.

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